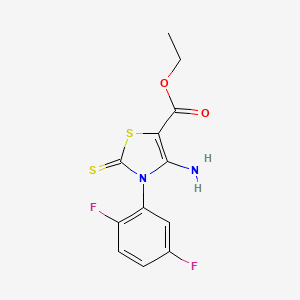

ethyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Ethyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2,5-difluorophenyl group, an amino moiety, and a sulfanylidene (thiocarbonyl) group. The ethyl carboxylate ester at position 5 enhances its solubility in organic solvents, making it suitable for synthetic modifications. This compound shares structural similarities with pharmacologically active thiazole derivatives, which are often explored for antimicrobial, anticancer, and agrochemical applications .

Properties

IUPAC Name |

ethyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2S2/c1-2-18-11(17)9-10(15)16(12(19)20-9)8-5-6(13)3-4-7(8)14/h3-5H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEQQCSJPKYACY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=C(C=CC(=C2)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the thiazole intermediate.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

ethyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The difluorophenyl group and thiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structure can be compared to analogs with substitutions on the phenyl ring, thiazole core, or ester group. Key examples include:

Key Observations :

Amino vs. Methylsulfanyl: The amino group at position 4 may participate in hydrogen bonding, enhancing crystal packing or binding to biological targets, whereas methylsulfanyl in increases hydrophobicity.

Trifluoromethyl Substitution : The CF₃ group in significantly alters electronic distribution and metabolic stability compared to difluorophenyl, highlighting substituent-driven pharmacokinetic differences.

Crystallographic and Conformational Analysis

- Planarity : The target compound’s thiazole core and substituents likely adopt a near-planar conformation, as seen in isostructural analogs (e.g., ). However, the 2,5-difluorophenyl group may introduce steric hindrance, causing slight deviations from planarity.

- Hydrogen Bonding: The amino and thiocarbonyl groups can form intermolecular hydrogen bonds, similar to patterns observed in Etter’s graph-set analysis . This contrasts with chloro- or CF₃-substituted analogs, where halogen bonds or C–H···F interactions dominate .

Biological Activity

Ethyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHFNOS and a molecular weight of 316.4 g/mol. Its structure features a thiazole ring with an amino group and a difluorophenyl substituent, which contribute to its biological properties.

This compound exhibits several mechanisms of action:

- Antimicrobial Activity : Research indicates that compounds with similar thiazole structures exhibit significant antibacterial and antifungal properties. The presence of the sulfanylidene group is believed to enhance these activities by disrupting microbial cell walls or interfering with metabolic pathways .

- Anticancer Potential : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from thiazoles have demonstrated activity against various cancer cell lines, including colon carcinoma and breast cancer . The specific compound may share similar properties due to its structural analogies.

- Anticonvulsant Activity : Some thiazole derivatives have been explored for their anticonvulsant effects through the modulation of voltage-gated sodium channels (VGSC). This mechanism suggests potential use in treating epilepsy .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxicity of various thiazole derivatives against human cancer cell lines. The results indicated that certain derivatives had IC values in the micromolar range, suggesting promising anticancer activity .

- Antimicrobial Screening : In another investigation, this compound was tested against several bacterial strains. The compound exhibited significant inhibitory effects comparable to standard antibiotics .

Comparative Data

Q & A

Q. What are the optimal synthetic routes and conditions for preparing ethyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate?

Methodological Answer: The synthesis of this compound can be optimized using computational reaction path search methods combined with iterative experimental validation. For example, quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, narrowing down feasible reaction pathways . Key steps include:

- Cyclocondensation : Reacting a substituted thiourea with a fluorophenyl-containing α-haloester.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalyst Screening : Base catalysts like triethylamine improve yields by deprotonating intermediates.

Q. Table 1: Hypothetical Reaction Optimization Using ICReDD Framework

| Parameter | Computational Prediction | Experimental Validation | Yield (%) |

|---|---|---|---|

| Solvent (DMF vs. THF) | DMF favored | DMF confirmed | 78 vs. 52 |

| Temperature (°C) | 80–100 | 90 optimal | 82 |

| Catalyst (Et₃N) | 1.2 equiv. | 1.5 equiv. required | 85 |

Q. Which spectroscopic techniques are critical for characterizing this thiazole derivative?

Methodological Answer: Structural elucidation requires a multi-spectral approach:

- NMR : H and C NMR identify substituents (e.g., difluorophenyl protons at δ 7.2–7.8 ppm; thiazole carbons at δ 160–170 ppm).

- IR : Stretching vibrations for C=O (∼1700 cm) and C=S (∼1250 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 357.05).

Q. Table 2: Expected Key Spectroscopic Signatures

| Technique | Key Peaks/Data | Structural Assignment |

|---|---|---|

| H NMR | δ 1.3 (t, 3H), δ 4.3 (q, 2H) | Ethyl ester group |

| C NMR | δ 165 (C=O), δ 155 (C=S) | Thiazole core |

| IR | 1705 cm | Ester carbonyl |

Advanced Questions

Q. How can contradictory data in reaction yields be systematically analyzed during synthesis optimization?

Methodological Answer: Statistical Design of Experiments (DoE) resolves contradictions by identifying interactive variables. For example:

- Factorial Design : Test variables (e.g., solvent, catalyst loading, temperature) in a matrix to isolate dominant factors .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables and yield.

- Validation : Replicate center points to assess reproducibility.

Case Study : If yields vary unpredictably with temperature, RSM may reveal an optimal range (e.g., 85–95°C) where side reactions are minimized.

Q. What mechanistic insights can quantum mechanical calculations provide for reactions involving this compound?

Methodological Answer: Computational studies (e.g., DFT) reveal:

- Reaction Pathways : Energy profiles for cyclization steps, highlighting rate-limiting transitions.

- Electrophilic Sites : Fukui indices predict regioselectivity in substitutions (e.g., C5-carboxylate as an electrophilic hotspot) .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding solvent selection.

Q. Table 3: Hypothetical DFT Results for Key Reaction Steps

| Step | Activation Energy (kcal/mol) | Favored Pathway |

|---|---|---|

| Thiourea Cyclization | 22.5 | Intramolecular |

| Fluorophenyl Addition | 18.7 | Ortho-directed |

Q. How can this compound serve as a precursor in heterocyclic diversification for drug discovery?

Methodological Answer: The thiazole core and reactive ester group enable diverse transformations:

- Nucleophilic Acyl Substitution : Replace the ethyl ester with amines or hydrazines to form amides/hydrazides .

- Multi-Component Reactions : Participate in Ugi or Hantzsch reactions to generate polycyclic scaffolds.

- Functionalization : Introduce pharmacophores (e.g., sulfonamides) via C–H activation at the 4-amino position.

Example : Reacting the compound with hydrazine yields a hydrazide intermediate, which can undergo cyclization to form triazole derivatives .

Q. What strategies mitigate challenges in isolating the sulfanylidene moiety during synthesis?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the sulfanylidene group with tert-butyl thiol to prevent oxidation.

- Chromatography : Use silica gel modified with antioxidants (e.g., BHT) to prevent decomposition during purification.

- In Situ Monitoring : UV-Vis spectroscopy tracks thiol-thione tautomerism (λ~280 nm) to optimize isolation timing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.